Eugenol

概述

描述

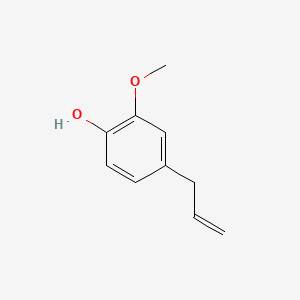

Eugenol (C${10}$H${12}$O$2$) is a phenylpropanoid compound predominantly found in clove (*Syzygium aromaticum*) and cinnamon essential oils, where it constitutes 72–90% of the volatile fraction . It is characterized by a phenolic structure substituted with a methoxy group at position 3 and an allyl chain at position 4 . This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, analgesic, antifungal, and anticancer properties . Its antioxidant activity, measured via DPPH and ABTS radical scavenging assays, shows IC${50}$ values of 0.1967 mg/mL and 0.1492 mg/mL, respectively, comparable to whole clove extracts .

准备方法

Eugenol can be extracted from natural sources using several methods. The most common extraction techniques include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction . Industrial production of this compound often involves the use of these methods to ensure high purity and yield.

化学反应分析

Eugenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron (III) chloride, bromine, and carboxylic acids . For example, this compound reacts with iron (III) chloride to form eugenolate compounds and with bromine to form 1,3-dibromobutyl benzene . Esterification reactions in the hydroxyl group of this compound with different carboxylic acids produce various derivatives with enhanced antibacterial and antioxidant properties .

科学研究应用

Biological Properties

Eugenol exhibits a wide range of biological properties, making it valuable in therapeutic applications. Its antimicrobial, anti-inflammatory, antioxidant, and anticancer effects have been extensively studied.

Antimicrobial Activity

This compound has shown potent antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Listeria monocytogenes, as well as fungi like Candida albicans. For instance, this compound disrupts the cell membrane integrity of Candida, leading to increased oxidative stress and cell lysis .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 - 1.0 mg/mL | Disruption of cell membrane |

| Listeria monocytogenes | 0.5 - 2.0 mg/mL | Inhibition of ATPase activity |

| Candida albicans | 0.25 - 0.5 mg/mL | Induction of oxidative stress |

Anti-inflammatory Properties

This compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase enzymes and reduce prostaglandin production. Research indicates that this compound can significantly suppress the expression of COX-2 in human colon cancer cells . Furthermore, it has been shown to alleviate symptoms in conditions like asthma due to its anti-inflammatory action .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has demonstrated the ability to inhibit the proliferation of cancer cells, particularly in breast cancer models. For example, treatment with this compound resulted in a significant reduction in the proliferation rates of MDA-MB-231 and SK-BR-3 breast cancer cells .

Table 2: Anticancer Effects of this compound

| Cancer Type | Cell Line | Inhibition Rate (%) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 76.4 | Induction of apoptosis |

| Breast Cancer | SK-BR-3 | 68.1 | Downregulation of MMPs |

| Colorectal Cancer | HT-29 | Significant | Suppression of COX-2 |

Applications in Food Preservation

This compound is recognized for its preservative properties, making it an attractive option for food preservation. Its effectiveness in preventing microbial growth can enhance the shelf life of food products.

Food Packaging Materials

Recent studies have investigated the incorporation of this compound into polymeric materials for food packaging. This compound-loaded films have demonstrated significant antimicrobial activity against common foodborne pathogens, suggesting their potential use as active packaging materials .

Table 3: this compound in Food Packaging

| Material Type | Pathogen Inhibition | Shelf Life Extension |

|---|---|---|

| Polymeric Films | E. coli, S. aureus | Up to 50 days |

| Microemulsions | Various fungi | Enhanced stability |

Therapeutic Applications

This compound's therapeutic potential extends beyond antimicrobial and anticancer activities. It has been studied for its analgesic and anesthetic properties, particularly in dentistry.

Dental Applications

In dentistry, this compound is commonly used as a local anesthetic and analgesic agent due to its soothing effects on inflamed tissues . Its efficacy against herpes simplex virus indicates its potential role in treating viral infections related to oral health.

Table 4: Therapeutic Uses of this compound

| Application | Dosage/Concentration | Effectiveness |

|---|---|---|

| Dental Anesthetic | 25 - 100 mg/mL | Pain relief |

| Antiviral Treatment | 25.6 μg/mL (HSV-1) | Viral replication inhibition |

作用机制

The exact mechanism of action of eugenol is not fully understood. it is known to interrupt action potentials, which may contribute to its analgesic effects . This compound also exhibits free radical scavenging activity, inhibits the generation of reactive oxygen species, prevents the production of reactive nitrogen species, and enhances cyto-antioxidant potential . These mechanisms contribute to its anti-inflammatory, neuroprotective, and antimicrobial properties .

相似化合物的比较

Eugenol shares structural and functional similarities with several phenolic and phenylpropanoid compounds. Below is a detailed comparison:

Methyl this compound

- Structural Differences: Methyl this compound (C${11}$H${14}$O$_2$) is the methyl ether derivative of this compound, with a methoxy group replacing the hydroxyl group at position 4 .

- Pharmacological Contrasts: Analgesic Mechanisms: While both compounds exhibit analgesic effects, methyl this compound shows greater use-dependent inhibition of Na$^+$ channels (Nav1.7) and slower recovery of inactivated channels, suggesting a prolonged analgesic action compared to this compound . Unique Effects: Methyl this compound displays hypothermic and muscle relaxant properties absent in this compound . Antibacterial Activity: Both compounds inhibit Pseudomonas savastanoi (Psa), but methyl this compound’s mode of action remains less understood .

Guaiacol and Vanillin

- Structural Similarities: Both are lignin-derived phenolic compounds with single methoxy substitutions .

- Functional Differences: Thermal Release Profiles: During oak wood toasting, this compound levels peak at 225°C, aligning with vanillin and guaiacol profiles only at high temperatures . Bioactivity: Guaiacol lacks this compound’s pronounced anti-inflammatory and antioxidant effects .

Carvacrol

- Structural Comparison: Carvacrol (isopropyl-o-cresol) shares a phenolic backbone but lacks this compound’s allyl chain .

- Antifungal Activity: Both compounds damage Candida albicans cell envelopes, but carvacrol’s efficacy in vivo matches the reference drug nystatin, while this compound’s potency is context-dependent .

Aspirin and Diclofenac

- Pharmacokinetic Comparison :

| Property | This compound | Aspirin | Diclofenac |

|---|---|---|---|

| Intestinal Absorption | 96.8% | 80.2% | 85.5% |

| Caco-2 Permeability | High | Moderate | Low |

| Blood-Brain Barrier | High | Low | Low |

| Druglikeness Score | Similar | Similar | Lower |

- Mechanistic Overlap: this compound and aspirin share anti-inflammatory effects via COX/LOX pathway inhibition, but this compound’s superior bioavailability enhances its therapeutic range .

Isothis compound and Estragole

- Structural Modifications: Isothis compound (allyl chain isomerization) and estragole (methyl ether derivative) exhibit altered lipophilicity and bioactivity . Antifungal Potency: Isothis compound’s conjugated double bond enhances Michael-type reactions with biological nucleophiles, reducing IC$_{50}$ from 149 ppm (this compound) to 109 ppm . Antibacterial Efficacy: Estragole’s vapor pressure and solubility limit its activity compared to this compound .

Key Research Findings

Antioxidant Superiority: this compound outperforms clove extracts in scavenging ABTS radicals (IC$_{50}$ = 0.1492 mg/mL vs. 0.1595 mg/mL) due to its pure phenolic structure .

Neuroactive Potential: High BBB permeability enables this compound’s use in treating neuropathic pain, unlike methyl this compound or diclofenac .

Thermal Stability: this compound’s release profile during industrial processes (e.g., oak toasting) differs from vanillin, impacting flavor applications .

生物活性

Eugenol, a phenolic compound primarily found in clove oil, has garnered significant attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

1. Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. Its effectiveness is attributed to several mechanisms:

- Bacterial Inhibition : this compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

- Synergistic Effects : this compound has demonstrated synergistic effects when combined with conventional antimicrobials, enhancing their efficacy against resistant strains such as Salmonella enteritidis and Listeria monocytogenes .

- Mechanisms of Action : The antimicrobial action of this compound includes:

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/mL) | Effect on Biofilm Formation |

|---|---|---|

| Klebsiella pneumoniae | 0.2 | Significant reduction |

| Escherichia coli | 3 | 49% metabolic activity decrease |

| Salmonella enteritidis | Variable | Inhibition observed |

2. Antioxidant Activity

This compound is recognized for its potent antioxidant properties. It acts as a free radical scavenger and inhibits the generation of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.

- Mechanisms : The antioxidant capacity of this compound is attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them . It also enhances the cyto-antioxidant potential, contributing to cellular protection against oxidative damage.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties by preventing oxidative damage in neuronal cells, which could be beneficial in conditions like neurodegenerative diseases .

3. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects through various pathways:

- Cytokine Modulation : It has been shown to downregulate inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammation .

- Pain Relief : this compound's analgesic properties have been utilized in dental practices as a local anesthetic agent due to its ability to alleviate pain and inflammation effectively.

4. Anticancer Potential

Emerging studies suggest that this compound may play a role in cancer prevention and treatment:

- Mechanisms : this compound has been found to induce apoptosis in cancer cells by:

- Case Studies : Various studies have indicated that this compound can inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancer cells, highlighting its potential as an adjunct therapy in cancer treatment.

常见问题

Basic Research Questions

Q. How can researchers optimize the experimental design for studying synergistic antioxidant effects of eugenol with other compounds?

- Methodological Answer : Utilize factorial design (e.g., three-level factorial design) to systematically evaluate interactions between this compound and other antioxidants (e.g., thymol, sesamol). Define independent variables (concentration levels) and dependent variables (e.g., antioxidant activity measured via DPPH assay). Assign coded values (e.g., -1, 0, +1) to concentration ranges (e.g., 0.0–1.0 mM for this compound) and analyze responses using regression models to identify optimal combinations .

Q. What analytical techniques are recommended for identifying and quantifying this compound in plant extracts?

- Methodological Answer : High-performance thin-layer chromatography (HPTLC) with a validated protocol:

- Use silica gel plates and a mobile phase optimized for phenolic compounds.

- Compare retention factor (Rf) values of samples against a standard (e.g., Rf 0.69 ± 0.05 for this compound).

- Validate via linear regression of calibration curves (e.g., 2.0–10.0 µg/spot, R² ≥ 0.95) and confirm structural identity using spectral overlay or mass spectrometry .

Q. How should researchers design in vitro experiments to assess this compound’s antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

- Methodological Answer :

- Determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using broth microdilution assays.

- Prepare serial dilutions of this compound (e.g., 0.01%–0.04% v/v) in growth media.

- Use triplicate replicates and statistical validation (one-way ANOVA, p < 0.05) to compare results between MRSA and methicillin-sensitive strains .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models predict the antioxidant activity of novel this compound derivatives?

- Methodological Answer :

- Compile a dataset of this compound derivatives with structural descriptors (e.g., Hammett constants, logP) and activity data (e.g., IC50 values from DPPH assays).

- Apply multivariate regression or machine learning (e.g., partial least squares regression) to derive QSAR equations.

- Validate models using leave-one-out cross-validation and predict IC50 for untested derivatives, prioritizing synthesis of compounds with predicted lower IC50 than existing analogs .

Q. What statistical approaches are critical for analyzing the combined effects of this compound and aerobic exercise in toxicological studies?

- Methodological Answer :

- Use two-way ANOVA to assess main and interaction effects of this compound supplementation and exercise interventions (e.g., chlorpyrifos-poisoned rat models).

- Report effect sizes (partial η²) to quantify the magnitude of observed differences.

- Validate normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) before applying post-hoc tests (e.g., Tukey’s HSD) .

Q. How can response surface methodology (RSM) improve this compound extraction efficiency from natural sources?

- Methodological Answer :

- Design a central composite design (CCD) with independent variables (e.g., NaOH concentration, extraction temperature).

- Model responses (e.g., this compound yield, purity) using quadratic equations.

- Optimize parameters via contour plots and desirability functions, validating predicted yields with confirmatory experiments .

Q. What kinetic models best describe the sustained release of this compound from delivery systems?

- Methodological Answer :

- Fit release data to zero-order, first-order, and Higuchi models using nonlinear regression.

- For Higuchi kinetics: Plot cumulative release (Qₙ) against √t and assess linearity (R² > 0.98).

- Compare model selection criteria (e.g., Akaike Information Criterion) to identify dominant release mechanisms .

Q. Data Analysis and Validation

Q. How should researchers handle conflicting data on this compound’s antimicrobial activity across studies?

- Methodological Answer :

- Conduct meta-analysis to identify heterogeneity sources (e.g., strain variability, solvent differences).

- Perform sensitivity analyses by excluding outliers or stratifying data by experimental conditions.

- Use funnel plots to assess publication bias and adjust models using random-effects approaches .

Q. What steps ensure reproducibility in quantifying this compound content using chromatographic methods?

- Methodological Answer :

- Validate HPTLC or HPLC methods per ICH guidelines:

- Test linearity, precision (intra-day/inter-day RSD < 5%), accuracy (recovery 95–105%), and robustness (e.g., mobile phase pH variations).

- Document system suitability parameters (e.g., tailing factor < 2.0) .

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Train artificial neural networks (ANNs) or random forest models on ADMET datasets (e.g., bioavailability, plasma protein binding).

- Use molecular descriptors (e.g., topological polar surface area) as inputs and validate predictions with in vitro permeability assays (e.g., Caco-2 cell models) .

Q. Ethical and Methodological Rigor

Q. What ethical considerations are paramount in designing human studies involving this compound-based formulations?

- Methodological Answer :

- Obtain IRB approval and document informed consent, emphasizing potential risks (e.g., mucosal irritation).

- Adhere to CONSORT guidelines for clinical trials: Randomize participants, use placebo controls, and blind analysts to treatment groups.

- Publish negative results to avoid publication bias .

Q. How should researchers address limitations in this compound’s in vitro-to-in vivo translation?

属性

IUPAC Name |

2-methoxy-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAFCDWBNXTKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | eugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38219-15-7 | |

| Record name | Polyeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38219-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020617 | |

| Record name | Eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid, Colorless to pale yellow liquid with an odor of cloves; Darkened and thickened by air; [Merck Index] Colorless, light yellow, or amber liquid; [CAMEO], Solid, Colourless to pale yellow liquid; Aroma of cloves | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eugenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Eugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Eugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

489 °F at 760 mmHg (NTP, 1992), 225 °C, 252.00 to 253.00 °C. @ 760.00 mm Hg | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

219 °F (NTP, 1992), >212 °F (>100 °C) (closed cup) | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2460 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions, Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol) | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0652 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0652 g/cu cm at 20 °C, 1.064-1.070 | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1.0 (NTP, 1992) (Relative to Air) | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.01 mmHg at 68 °F ; 0.03 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], VP: 1 mm Hg at 78.4 °C. Percent in saturated air: approx 0.004 at 25 °C, 760 mm Hg, 0.0221 mm Hg at 25 °C | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eugenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or pale yellow liquid, CRYSTALS FROM HEXANE | |

CAS No. |

97-53-0 | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eugenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8H1794QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15.4 to 15.6 °F (NTP, 1992), -9.2 to -9.1 °C, -12.00 to -10.00 °C. @ 760.00 mm Hg | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。